

# Comparative Analysis of Capmatinib (C25H19Cl2N3O5) and Alternative MET Inhibitors

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## Compound of Interest

Compound Name: C25H19Cl2N3O5

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This guide provides a comparative overview of the spectroscopic and performance data for Capmatinib (**C25H19Cl2N3O5**), a potent and selective MET tyrosine kinase inhibitor, alongside its alternatives, Tepotinib and Crizotinib. The information is intended to support research and drug development efforts in oncology, particularly for non-small cell lung cancer (NSCLC).

## Introduction

Capmatinib, with the molecular formula **C25H19Cl2N3O5**, is the active moiety of Capmatinib hydrochloride.<sup>[1]</sup> It is a targeted therapy approved for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.<sup>[2]</sup> Capmatinib functions by inhibiting the MET receptor tyrosine kinase, thereby disrupting downstream signaling pathways involved in tumor cell proliferation, survival, and metastasis. This guide presents a compilation of available spectroscopic data, a summary of key clinical trial findings, and a description of the experimental protocols for Capmatinib and its therapeutic alternatives.

## Spectroscopic Data Comparison

While experimental spectroscopic data for Capmatinib is not readily available in the public domain, this section provides available data for its alternatives, Tepotinib and Crizotinib, for comparative purposes.

Spectroscopic Data	Tepotinib	Crizotinib
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ 8.74 (s, 1H), 8.46–8.39 (m, 2H), 8.32 (s, 1H), 8.01 (s, 1H), 7.93 (d, $J$ = 8.0 Hz, 1H), 7.64 (s, 1H), 7.58 (d, $J$ = 7.7 Hz, 1H), 7.55–7.47 (m, 3H), 5.27 (s, 2H), 3.03 (t, $J$ = 7.2 Hz, 2H), 2.43 (t, $J$ = 7.0 Hz, 2H), 2.24 (s, 6H), 1.91–1.76 (m, 2H) <a href="#">[1]</a>	A <sup>1</sup> H NMR spectrum is available, though specific peak assignments were not detailed in the search results. <a href="#">[3]</a>
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	$\delta$ 161.18, 157.41, 155.35, 149.17, 138.08, 136.67, 134.95, 131.70, 131.28, 130.82, 129.79, 129.70, 129.08, 128.52, 128.04, 125.10, 118.62, 113.06, 57.87, 52.29, 45.34, 31.60, 27.04 <a href="#">[1]</a>	<sup>13</sup> C NMR data is available for a fluoroethyl analogue of Crizotinib, but not for the parent compound itself in the provided search results. <a href="#">[1]</a>
Mass Spectrometry (ESI)	HRMS (ESI) calculated for C <sub>27</sub> H <sub>26</sub> N <sub>6</sub> OS [M + H] <sup>+</sup> : 483.1962, found: 483.1947 <a href="#">[1]</a>	The protonated molecule [M+H] <sup>+</sup> is observed at m/z 450.1. Key fragment ions are found at m/z 367, 260, and 177. <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IR Spectroscopy	Not available in search results.	An ATR-IR spectrum is available, confirming the presence of functional groups. <a href="#">[7]</a>

## Performance Comparison: Clinical Trial Data

The efficacy and safety of Capmatinib and Tepotinib have been evaluated in pivotal clinical trials for the treatment of NSCLC with METex14 skipping mutations.

Parameter	Capmatinib (GEOMETRY mono-1)	Tepotinib (VISION)
Patient Population	Adult patients with locally advanced or metastatic NSCLC with MET exon 14 skipping mutation.[5][8]	Adult patients with advanced (locally advanced or metastatic) NSCLC with MET exon 14 skipping alterations.[9]
Treatment Naïve ORR	68% (95% CI: 48-84)[5]	54.7% (95% CI, 46.6%-62.5%) per IRC assessment in the confirmatory cohort C.[7]
Previously Treated ORR	41% (95% CI: 29-53)[5]	51.0% (95% CI, 36.6%-65.2%) in the confirmatory cohort C.[7]
Median Duration of Response (Treatment Naïve)	12.6 months (95% CI: 5.6-NE) [4]	Not explicitly stated for the confirmatory cohort in the provided results.
Median Duration of Response (Previously Treated)	9.7 months (95% CI: 5.6-13.0) [4]	Not explicitly stated for the confirmatory cohort in the provided results.
Common Adverse Events	Peripheral edema, nausea, vomiting, increased blood creatinine.[4]	Edema, constipation.[10]

ORR: Overall Response Rate; CI: Confidence Interval; NE: Not Estimable; IRC: Independent Review Committee.

## Experimental Protocols

### GEOMETRY mono-1 (Capmatinib)

The GEOMETRY mono-1 was a phase 2, multi-cohort, open-label study evaluating Capmatinib in patients with advanced NSCLC with MET exon 14 skipping mutation or MET amplification.[5][8]

- Patient Eligibility: Eligible patients were adults ( $\geq 18$  years) with an ECOG performance status of 0 or 1, and with EGFR wild-type and ALK-negative advanced (Stage IIIB/IV) NSCLC.[4][6]

Patients were assigned to cohorts based on their MET status and prior lines of therapy.[\[8\]](#)

- Dosing: Capmatinib was administered orally at a dose of 400 mg twice daily.[\[5\]](#)[\[8\]](#)
- Primary Endpoint: The primary endpoint was the Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1.[\[6\]](#)

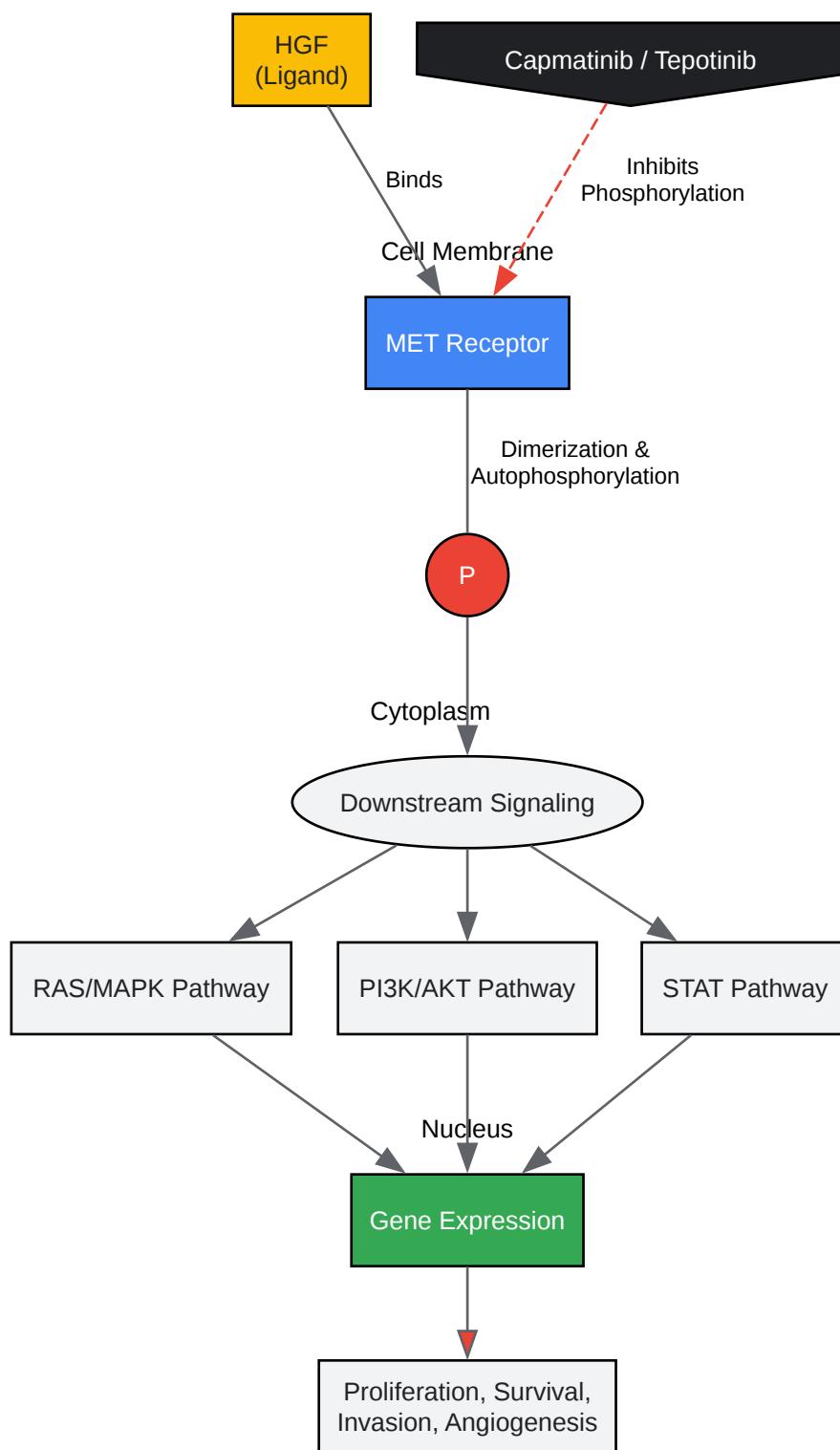
## VISION Trial (Tepotinib)

The VISION trial was a phase 2, single-arm, open-label study to investigate Tepotinib in patients with advanced NSCLC with MET exon 14 skipping alterations.[\[9\]](#)

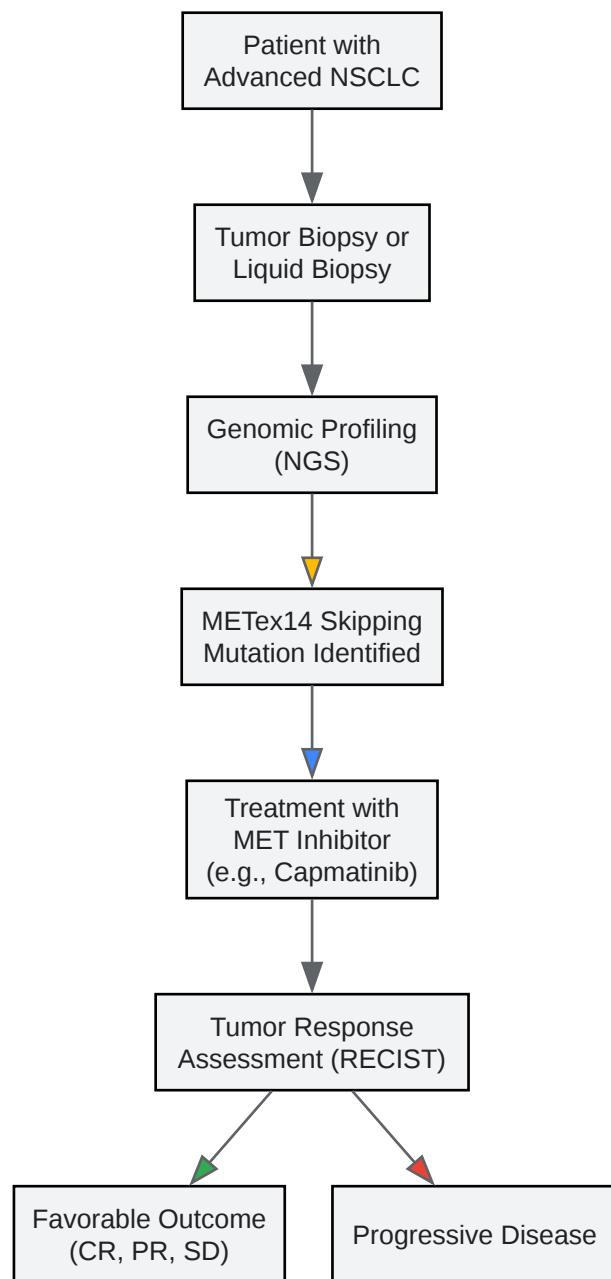
- Patient Eligibility: The trial enrolled patients with histologically or cytologically confirmed advanced (locally advanced or metastatic) NSCLC with METex14 skipping alterations.[\[9\]](#)  
Patients with asymptomatic brain metastases were allowed.[\[11\]](#)
- Dosing: Tepotinib was administered orally at a dose of 500 mg once daily.[\[12\]](#)
- Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR) determined by an Independent Review Committee (IRC) based on RECIST v1.1.[\[11\]](#)

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MET signaling pathway targeted by these inhibitors and a general workflow for identifying and treating patients with MET-driven NSCLC.

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Caption: MET Signaling Pathway Inhibition by Capmatinib/Tepotinib.



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Caption: Workflow for METex14 NSCLC Patient Treatment.

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